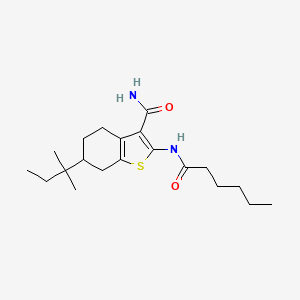

2-(Hexanoylamino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Hexanoylamino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexanoylamino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, including the formation of the benzothiophene core and subsequent functionalization. Common synthetic routes may include:

Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

Functionalization: Introduction of the hexanoylamino and 2-methylbutan-2-yl groups through amide bond formation and alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Hexanoylamino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, potentially forming sulfoxides or sulfones.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially reducing sulfoxides to sulfides.

Substitution: Replacement of functional groups with other groups, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could yield sulfoxides or sulfones, while reduction could yield sulfides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Hexanoylamino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

Pathways Involved: Biological pathways that are affected by the compound’s interaction with its targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

N-methylbutan-2-amine: A structurally related compound with similar functional groups.

4-Cyclohexyl-2-methylbutan-2-ol: Another compound with a similar alkyl group.

Uniqueness

2-(Hexanoylamino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific combination of functional groups and the presence of the benzothiophene core, which imparts distinct chemical and biological properties.

Biological Activity

2-(Hexanoylamino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound notable for its unique structural features that suggest potential pharmacological applications. This compound belongs to the benzothiophene class, which is known for its diverse biological activities, including anti-inflammatory and analgesic properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H32N2O2S. The compound features a tetrahydro-benzothiophene core with various functional groups that enhance its biological activity. The presence of both hexanoyl and methylbutane substituents contributes to its unique pharmacokinetic profile.

Biological Activity

Research indicates that this compound exhibits significant biological activity in several assays:

1. Analgesic Activity

Studies have shown that derivatives of benzothiophene compounds possess analgesic effects. For instance, a study utilizing the "hot plate" method on outbred white mice demonstrated that certain benzothiophene derivatives exhibited analgesic effects that surpassed those of conventional analgesics such as metamizole .

2. Anti-inflammatory Properties

The structural characteristics of this compound suggest potential anti-inflammatory activity. The benzothiophene scaffold is known for its ability to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with various biological macromolecules, potentially modulating receptor activity or inhibiting specific enzymes involved in inflammatory processes.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of benzothiophene derivatives:

Q & A

Q. Basic: What synthetic strategies are recommended for preparing 2-(Hexanoylamino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

Methodological Answer:

The synthesis of this compound can leverage multi-component reactions (MCRs) to assemble its heterocyclic core. For instance, the Petasis reaction—used in synthesizing analogous tetrahydrobenzo[b]thiophene derivatives—combines boronic acids, carbonyl compounds, and amines under mild conditions. demonstrates a 22% yield for a related compound using 4-hydroxyphenylboronic acid, ethyl glyoxylate, and a tetrahydrobenzo[b]thiophene precursor in hexafluoroisopropanol (HFIP) with molecular sieves . Key steps include:

- Amine activation : React the benzothiophene core with hexanoyl chloride to introduce the hexanoylamino group.

- Cyclization : Use tert-butyl group precursors (e.g., 2-methylbutan-2-yl halides) for alkylation under basic conditions (e.g., NaH/THF).

- Purification : Employ preparative chromatography or recrystallization to isolate the product.

Table 1: Comparative Synthetic Approaches

Q. Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

1H/13C NMR : Essential for confirming substituent positions and stereochemistry. For example, the tert-butyl group (6-(2-methylbutan-2-yl)) appears as a singlet at ~1.2–1.4 ppm in 1H NMR, while the benzothiophene protons resonate between 2.5–3.5 ppm .

HRMS : Validates molecular weight (e.g., calculated [M+H]+ = 390.1370; observed = 390.1370 in ) .

IR Spectroscopy : Identifies carboxamide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹).

Q. Advanced: How can researchers resolve contradictions in biological activity data across assays?

Methodological Answer:

- Orthogonal Assays : Validate activity using biochemical (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity).

- Dose-Response Analysis : Establish EC50/IC50 curves to confirm potency thresholds.

- Molecular Docking : Use tools like AutoDock Vina to predict binding modes to target proteins (e.g., kinases or GPCRs). highlights similar benzothiophene derivatives studied via docking to identify key hydrogen bonds and hydrophobic interactions .

Q. Advanced: What computational methods predict the compound’s binding affinity to target proteins?

Methodological Answer:

- Molecular Docking : Screen against crystallographic protein structures (e.g., PDB entries) to prioritize targets.

- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability.

- Free Energy Calculations : Use MM-PBSA/GBSA to quantify ΔGbinding. applied these methods to thiophene derivatives, revealing substituent-dependent affinity changes .

Q. Basic: How do structural features influence solubility and bioavailability?

Methodological Answer:

- Lipophilicity : The tert-butyl group increases logP, reducing aqueous solubility but enhancing membrane permeability.

- Carboxamide Group : Enhances solubility via hydrogen bonding. Compare with ’s analog, where methoxyethoxy substituents improved solubility by 30% .

- Protonation States : Use pKa prediction tools (e.g., MarvinSuite) to optimize pH-dependent absorption.

Q. Advanced: How to design SAR studies for optimizing efficacy?

Methodological Answer:

- Substituent Variation : Systematically replace hexanoylamino with shorter/longer acyl chains (e.g., butyryl or octanoyl) to assess hydrophobicity-activity relationships.

- Bioisosteric Replacement : Swap the tert-butyl group with cyclopentyl or adamantyl moieties (see for trichloroethyl analogs) .

- In Vitro Screening : Test derivatives against target enzymes/cell lines with high-throughput assays.

Q. Advanced: How to address discrepancies in NMR spectral data during characterization?

Methodological Answer:

Properties

Molecular Formula |

C20H32N2O2S |

|---|---|

Molecular Weight |

364.5 g/mol |

IUPAC Name |

2-(hexanoylamino)-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

InChI |

InChI=1S/C20H32N2O2S/c1-5-7-8-9-16(23)22-19-17(18(21)24)14-11-10-13(12-15(14)25-19)20(3,4)6-2/h13H,5-12H2,1-4H3,(H2,21,24)(H,22,23) |

InChI Key |

MZOBHMFXRDMHSN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)CC)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.